The compound 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic molecule that belongs to the quinazolinone family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The specific structure of this compound suggests it may exhibit unique pharmacological properties, making it a subject of interest in drug development.
This compound is classified under the chemical category of quinazolinones, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. The compound's IUPAC name indicates its structural features, which include a piperidine moiety and a methoxy group attached to the quinazolinone core. The compound's CAS number is 2549020-27-9, which serves as a unique identifier in chemical databases .
While specific synthesis methods for this compound have not been extensively documented, quinazolinones can typically be synthesized through several established methods. Common synthetic routes include:
The synthesis of this specific compound would likely involve careful control of reaction conditions to ensure the desired functional groups are correctly positioned on the quinazolinone framework.
The molecular formula of 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is C21H28N4O4, with a molecular weight of approximately 400.5 g/mol.
The structure features:
The canonical SMILES representation for this compound is COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4
, which provides insight into its three-dimensional conformation.
Quinazolinones are known to participate in various chemical reactions due to their reactive sites:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for compounds like 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide often involves interactions with specific biological targets such as enzymes or receptors.
Understanding these mechanisms requires extensive biochemical assays and molecular docking studies to elucidate binding affinities and interactions at the molecular level .
The physical properties of this compound are influenced by its molecular structure:
Chemical properties include:
Quantitative data on melting point, boiling point, and density were not available but are essential for practical applications in synthesis and formulation .
The applications of 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide span various fields:
The ongoing research into quinazolinone derivatives continues to reveal their significance in drug discovery pipelines .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3